2-(5-chloro-2-methylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(5-chloro-2-methylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S and its molecular weight is 430.88. The purity is usually 95%.
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Biological Activity
The compound 2-(5-chloro-2-methylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the class of benzothiadiazine derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H15ClF N O2S
- Molecular Weight : 335.81 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that benzothiadiazine derivatives exhibit a range of biological activities including:
- Antitumor Activity : Compounds in this class have shown potential in inhibiting tumor cell proliferation.
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Certain benzothiadiazines have been linked to reduced inflammation.
Antitumor Activity
Recent studies have investigated the antitumor properties of benzothiadiazine derivatives. For instance, compounds similar to our target compound have been evaluated across various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | A549 | 6.26 ± 0.33 | Cytotoxic |
Compound B | HCC827 | 6.48 ± 0.11 | Cytotoxic |
Compound C | NCI-H358 | 20.46 ± 8.63 | Cytotoxic |
These results indicate that certain derivatives possess significant cytotoxic effects against lung cancer cell lines, suggesting that similar activity may be expected from the compound .
Antimicrobial Activity
The antimicrobial efficacy of benzothiadiazine derivatives has also been explored. The following table summarizes findings from studies assessing their activity against common pathogens:
Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Benzothiadiazine A | 32 µg/mL |
Staphylococcus aureus | Benzothiadiazine B | 16 µg/mL |
Saccharomyces cerevisiae | Benzothiadiazine C | 64 µg/mL |
These findings indicate a promising scope for developing new antimicrobial agents based on benzothiadiazine structures .
The biological activity of benzothiadiazine derivatives is often attributed to their ability to interact with cellular targets such as DNA and various enzymes:
- DNA Binding : Many compounds in this class bind to DNA, potentially inhibiting replication and transcription processes.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
A notable study highlighted the effects of a related benzothiadiazine derivative on human lung cancer cells. The compound was tested using both two-dimensional (2D) and three-dimensional (3D) culture systems:
- In the 2D culture , significant cytotoxicity was observed with an IC50 value indicating effective inhibition of cell growth.
- In the 3D culture , while the cytotoxicity was reduced, the compound still demonstrated substantial effects, indicating its potential utility in more physiologically relevant models .
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c1-14-6-9-16(22)12-19(14)25-21(26)24(13-15-7-10-17(23)11-8-15)18-4-2-3-5-20(18)29(25,27)28/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTVVYZYALJPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.